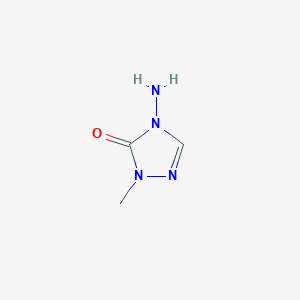
2-Methoxyethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core substituted with methoxyethyl, benzyloxy, bromo, and carboxylate groups, which may confer unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Methoxyethylation and Benzyloxylation: The methoxyethyl and benzyloxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Carboxylation: The carboxylate group can be introduced via carboxylation of a suitable precursor, often using carbon dioxide under high pressure or through a Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxyethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under conditions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Palladium catalysts, boronic acids, amines, thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, aldehydes
Substitution: Various substituted benzofurans depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Methoxyethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological activities. Benzofuran derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. The specific substitutions on this compound could enhance its activity or selectivity towards certain biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate would depend on its specific biological target. Generally, benzofuran derivatives can interact with various enzymes or receptors, modulating their activity. The methoxyethyl and benzyloxy groups might enhance the compound’s ability to cross cell membranes, while the bromine atom could participate in halogen bonding with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzofuran-3-carboxylate: Lacks the methoxyethyl, benzyloxy, and bromine substitutions.
5-Bromo-2-methylbenzofuran-3-carboxylate: Similar but lacks the methoxyethyl and benzyloxy groups.
2-Methoxyethyl 5-(benzyloxy)-2-methylbenzofuran-3-carboxylate: Similar but lacks the bromine atom.
Uniqueness
The unique combination of methoxyethyl, benzyloxy, bromine, and carboxylate groups in 2-Methoxyethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate may confer distinct chemical reactivity and biological activity compared to its analogs. These substitutions can influence the compound’s solubility, stability, and interaction with biological targets, potentially leading to unique applications in research and industry.
Eigenschaften
IUPAC Name |
2-methoxyethyl 6-bromo-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO5/c1-13-19(20(22)24-9-8-23-2)15-10-18(16(21)11-17(15)26-13)25-12-14-6-4-3-5-7-14/h3-7,10-11H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXNEZBXDJPUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=CC=C3)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2624197.png)
![2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2624200.png)







![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2624209.png)

![N-[2-(2,6-dichlorophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2624212.png)


